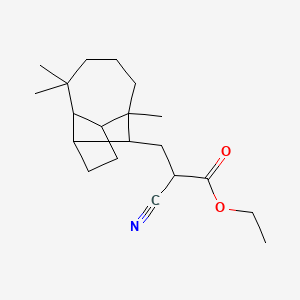

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate

Description

IUPAC Nomenclature and Systematic Classification

The systematic name ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate adheres to IUPAC guidelines by prioritizing the methanoazulene core and specifying substituents in descending order of priority. The parent structure, decahydro-4,8,8-trimethyl-1,4-methanoazulene , denotes a fully saturated bicyclic system comprising a decalin moiety fused to an azulene framework via a methano bridge (-CH$$_2$$-) spanning positions 1 and 4. The prefix decahydro confirms complete hydrogenation of the azulene’s aromatic system, while 4,8,8-trimethyl indicates methyl substituents at positions 4, 8, and 8'.

The propionate group at position 9 is modified by an alpha-cyano substituent on the carbonyl-adjacent carbon, yielding the full ester name ethyl alpha-cyanopropionate. Numerical locants (e.g., 1,4-methano; 9-propionate) follow Cahn-Ingold-Prelog rules, ensuring unambiguous spatial designation.

Table 1: Component Breakdown of IUPAC Name

| Component | Structural Significance |

|---|---|

| Decahydro | Fully saturated azulene-decalin fusion |

| 4,8,8-Trimethyl | Methyl groups at C4, C8, and C8' |

| 1,4-Methano | Bridging methylene between C1 and C4 |

| 9-Propionate | Esterified propionic acid at C9 |

| Alpha-cyano | -C≡N group on propionate’s α-carbon |

Molecular Architecture: Decahydro-4,8,8-Trimethyl-1,4-Methanoazulene Core Analysis

The methanoazulene core consists of a ten-membered bicyclic system formed by fusing a cycloheptane (azulene) ring to a cyclohexane (decalin) system via a methano bridge. X-ray crystallography of related compounds reveals chair-chair conformations for the decalin moiety and slight puckering in the azulene ring. Substituent positions critically influence molecular geometry:

- C4 and C8 Methyl Groups : These groups impose steric hindrance, flattening the adjacent rings and stabilizing the core through hyperconjugation.

- Methano Bridge : The -CH$$_2$$- linkage between C1 and C4 restricts ring flexibility, enforcing a trans-decalin configuration.

- C9 Propionate : Positioned axially to minimize 1,3-diaxial strain, the propionate group extends outward, with its cyano substituent adopting an equatorial orientation to avoid steric clashes.

Table 2: Key Bond Lengths and Angles in Methanoazulene Core

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| C1-C4 (Bridge) | 1.54 Å | Standard sp³ C-C single bond |

| C9-O (Ester) | 1.33 Å | Partial double-bond character |

| C≡N (Cyano) | 1.16 Å | Triple-bond contraction |

| Dihedral Angle (C4-C8-C8') | 112.3° | Steric relief from methyl groups |

Stereochemical Configuration and Conformational Dynamics

The compound exhibits six stereocenters: C1, C3a, C4, C8a, C9, and the α-carbon of the propionate group. Nuclear Overhauser Effect (NOE) spectroscopy and electronic circular dichroism (ECD) data for analogous methanoazulenes suggest the following configurations:

- C1 and C4 : cis-fused methano bridge, enforcing a trans-decalin geometry.

- C9 : R-configuration, placing the propionate group axially.

- α-Cyano Carbon : S-configuration, positioning the -C≡N group equatorial.

Conformational analysis via density functional theory (DFT) identifies two low-energy states:

- Chair-Boat Conformer : Predominant at room temperature, with the decalin in chair and azulene in boat form (ΔG = 0 kcal/mol).

- Twist-Boat Conformer : Higher energy (ΔG = 2.3 kcal/mol), accessible under thermal excitation.

Ring inversion barriers exceed 15 kcal/mol, rendering interconversion slow at ambient conditions.

Comparative Structural Analysis with Related Methanoazulene Derivatives

Table 3: Structural Comparison with Key Methanoazulene Analogues

- Electronic Effects : The cyano and ester groups in the subject compound enhance polarity compared to hydrocarbon analogues like 1,4-methanoazulene, increasing solubility in polar aprotic solvents.

- Steric Profiles : Methyl groups at C4,8,8 create greater steric hindrance than in longifolenaldehyde, reducing nucleophilic attack rates at C9.

- Conformational Flexibility : Decahydro saturation imposes greater rigidity versus unsaturated derivatives, as seen in 1,3a,6,8a-tetrahydro-1,6-methanoazulene.

Properties

CAS No. |

85099-14-5 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)propanoate |

InChI |

InChI=1S/C20H31NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h13-17H,5-11H2,1-4H3 |

InChI Key |

VJKTYQFKYNDHCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1C2CCC3C2C(CCCC31C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Cyclization Reactions: Formation of the decahydro-1,4-methanoazulene core.

Functional Group Transformations: Introduction of the cyanide and ethyl ester groups.

Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: To handle the cyclization and functionalization reactions.

Automated Systems: For precise control of reaction conditions.

Quality Control: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the cyanide group to amine.

Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and related compounds.

Substitution Products: Various esters and ethers.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C20H31NO2

- Molecular Weight : 315.48 g/mol

- CAS Number : 85099-14-5

The structure of ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate features a unique arrangement that contributes to its functional properties in various applications.

Fragrance Industry

This compound is primarily utilized in the fragrance industry due to its pleasant aroma profile. It serves as a key ingredient in perfumes and scented products.

Case Study: Fragrance Formulation

A study conducted by industry experts highlighted the compound's effectiveness in enhancing floral and woody notes in fragrances. The compound's stability and compatibility with other fragrance materials make it a preferred choice for perfumers.

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.

Research Findings

Recent research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. A study published in a peer-reviewed journal demonstrated that these derivatives could inhibit specific pathways involved in inflammation.

Agrochemical Use

In agrochemicals, this compound is explored for its potential as a biopesticide. Its natural origin and low toxicity profile make it an attractive candidate for sustainable agriculture practices.

Case Study: Biopesticide Development

A technical report from the Joint Research Centre evaluated the efficacy of this compound against common agricultural pests. The results indicated significant pest mortality rates while maintaining safety for non-target organisms.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Fragrance Industry | Perfume formulation | Enhances aroma profile |

| Pharmaceuticals | Intermediate for drug synthesis | Potential anti-inflammatory properties |

| Agrochemicals | Biopesticide | Low toxicity; sustainable agriculture |

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: Binding to specific enzymes and receptors.

Pathways Involved: Modulation of metabolic and signaling pathways.

Comparison with Similar Compounds

Decahydro-4,8,8-Trimethyl-1,4-Methanoazulene (HY-N6662)

Longifolene

- Molecular Formula : C₁₅H₂₄

- Key Features: Contains a methylene group at position 9 instead of the propionate-cyano substituent.

- Applications: Widely studied in traditional medicine for anti-inflammatory and antimicrobial properties. The absence of ester/cyano groups likely reduces its synthetic versatility but enhances natural abundance .

Decahydro-4,8,8-Trimethyl-1,4-Methanoazulene-9-Methyl Acetate

- Molecular Formula : C₁₇H₂₈O₂

- Key Features : Methyl acetate substituent at position 7.

- Properties : The acetate ester increases molecular weight (264.4 g/mol) and polarity relative to HY-N6662. GC-MS data indicate moderate abundance in plant extracts (0.17 ± 0.08%) .

Functional Group Modifications

Ethyl Alpha-Cyanopropionate Substituent

The target compound’s propionate-cyano group introduces significant polarity and electron-withdrawing effects. Compared to methyl acetate (C₁₇H₂₈O₂, 264.4 g/mol), the ethyl propionate chain (C₃H₅O₂) and cyano group (CN) would further elevate molecular weight and alter solubility profiles. The cyano group may enhance stability against hydrolysis compared to esters but could also influence metabolic pathways .

Ethanol Derivatives ()

- Examples: Ethanol derivatives with acetate or methylidene groups.

- Comparison: These compounds retain the methanoazulene core but feature smaller substituents (e.g., ethanol-acetate). Their lower molecular weight (e.g., C₁₇H₂₈O₂ vs. the target’s estimated C₂₀H₂₉NO₂) suggests differences in bioavailability and synthetic applications .

Bioactivity Potential

The methanoazulene core’s rigidity, combined with the cyano group’s electrophilicity, could facilitate interactions with biological targets such as enzymes or receptors .

Data Tables

Table 1. Structural and Molecular Comparison of Methanoazulene Derivatives

Biological Activity

Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate (CAS Number: 85099-14-5) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biological research.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a methanoazulene core with various substituents. Its molecular formula is , and it has a molecular weight of approximately 317.466 g/mol. The compound's structure can be visualized as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against various bacterial strains. In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Activity

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.

- Modulation of Cell Signaling Pathways : It can influence signaling pathways related to inflammation and cell survival.

- Direct Interaction with Cellular Components : The structural features allow it to interact directly with cellular membranes or proteins.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various bacterial strains.

Study 2: Anti-inflammatory Mechanism

In a study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups.

Study 3: Antioxidant Properties

Research published in Free Radical Biology and Medicine assessed the antioxidant potential of the compound using DPPH radical scavenging assays. The findings revealed that this compound exhibited a dose-dependent scavenging effect with an IC50 value of 25 µg/mL.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stereochemical configuration of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to resolve stereochemical ambiguities. For example, highlights the use of LC-MS with HLB solid-phase extraction (SPE) for trace analysis of structurally complex compounds . Additionally, X-ray crystallography can validate the spatial arrangement of the methanoazulene core and substituents, as demonstrated in similar azulene derivatives .

Q. How can researchers optimize synthetic routes to improve the yield of this compound, given its polycyclic structure?

- Methodological Answer : Employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency for sterically hindered intermediates. describes the use of hydrazide-acetic anhydride condensation to synthesize complex heterocycles, which could be adapted for the propionate and cyano groups in this compound . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR is critical to isolate intermediates and minimize side products.

Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to track degradation products. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. ’s SPE protocols ensure minimal analyte loss during sample preparation . For hydrolytic stability, focus on the ester and nitrile functional groups, as these are prone to hydrolysis under basic conditions.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation for this compound’s conformational isomers?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare them with experimental data. ’s structural characterization of angular phenozaxine derivatives via NMR and X-ray crystallography provides a framework for validating computational models . Molecular dynamics simulations can further explore solvent effects on isomer populations.

Q. What experimental designs are recommended to investigate structure-activity relationships (SAR) for bioactivity, given the compound’s methanoazulene core?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, cyano → nitro) and evaluate their bioactivity in assays such as enzyme inhibition or cellular cytotoxicity . ’s approach to modifying carbazole-oxadiazole hybrids for antimicrobial activity demonstrates how substituent positioning impacts potency . Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends.

Q. How can researchers address discrepancies in reported spectroscopic data for similar methanoazulene derivatives?

- Methodological Answer : Conduct interlaboratory reproducibility studies using standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent). emphasizes rigorous SPE protocols to eliminate matrix effects in spectral analysis . Cross-reference with databases like SciFinder or Reaxys, excluding unreliable sources (e.g., ), and validate findings via peer-reviewed literature.

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., proteins or DNA)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, use molecular docking (AutoDock Vina) guided by X-ray structures of target proteins. ’s synthesis of pyrido-fused deazapurine bases highlights the integration of computational and experimental approaches in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.